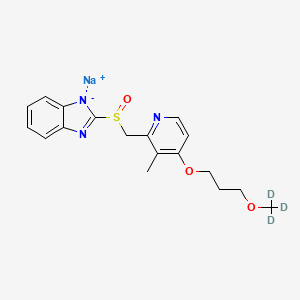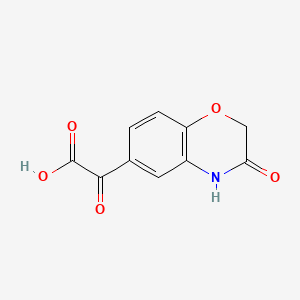![molecular formula C32H16Cl6N6O3 B565946 Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide CAS No. 1796928-69-2](/img/structure/B565946.png)
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is a complex organic compound characterized by its multiple chlorine atoms and cyanomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide involves multiple steps. The starting materials typically include 3,5-dichloro-4-((4-chlorophenyl)cyanomethyl)benzene and 1,2,4-triazine-3,5-dione. The reaction conditions often require the use of solvents such as ethanol or pyridine and catalysts like sodium ethoxide. The process involves heating the reactants to boiling points and maintaining these conditions for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new halogenated derivatives .
Aplicaciones Científicas De Investigación
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its multiple halogen atoms.
Medicine: Explored for its potential use in cancer therapy, given its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism by which Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide exerts its effects involves interaction with cellular components. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This action is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule. Additionally, the compound may interfere with enzymatic pathways involved in cell division .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dichlorophenyl)-2-cyanoacetamide: Shares the cyanomethyl group but lacks the triazine ring.
2,4,6-trichlorophenyl isocyanate: Contains multiple chlorine atoms but differs in the functional groups attached.
1,3,5-triazine-2,4,6-triamine: Similar triazine core but lacks the cyanomethyl and chlorophenyl groups.
Uniqueness
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is unique due to its combination of multiple chlorine atoms, cyanomethyl groups, and a triazine ring. This structure imparts specific chemical properties, such as high reactivity and potential biological activity, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
N,2-bis[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16Cl6N6O3/c33-17-5-1-15(2-6-17)21(13-39)27-23(35)9-19(10-24(27)36)41-30(45)29-31(46)42-32(47)44(43-29)20-11-25(37)28(26(38)12-20)22(14-40)16-3-7-18(34)8-4-16/h1-12,21-22H,(H,41,45)(H,42,46,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTWQGJZBSRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NC(=O)C3=NN(C(=O)NC3=O)C4=CC(=C(C(=C4)Cl)C(C#N)C5=CC=C(C=C5)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl6N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)


![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)






